molecular formula C18H27NO3S B2495285 (1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2191214-42-1

(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2495285
M. Wt: 337.48
InChI Key: JWSMUPCLIPPQJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related azabicyclooctane derivatives involves multi-step synthetic routes that start from readily available precursors. For instance, (1S,3S,5S)-2-Amino-3-methoxymethyl-2-azabicyclo[3.3.0]octane was synthesized with an overall yield of 48% starting from the α-amino acid derivative by a six-step procedure (Martens & Lübben, 1990). This example demonstrates the complexity and the elaborate methodologies often required to assemble azabicyclooctane scaffolds.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives showcases a bicyclic system that can include various functional groups. These structures are characterized by their unique three-dimensional shapes, which can influence their chemical reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial, as different stereoisomers can exhibit significantly different physical and chemical properties.

Chemical Reactions and Properties

Azabicyclooctane derivatives participate in various chemical reactions, reflecting their diverse reactivity profiles. For example, reactions of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents show how functional groups in these molecules can be modified (Chlenov et al., 1976). These reactions are pivotal for further derivatization and exploration of chemical space around the azabicyclooctane core.

Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine

The study on the gold(III) tetrachloride salt of L-cocaine, which shares a similar azabicyclo[3.2.1]octane core structure, delves into its crystal structure and intermolecular interactions. The research reveals insights into the intra and intermolecular hydrogen bonding and close contacts within the structure, highlighting the importance of structural analysis in understanding compound interactions (Wood, Brettell, & Lalancette, 2007).

Reaction with Nucleophilic Reagents

Research involving 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes reacting with nucleophilic reagents showcases the reactivity and potential for modification of such compounds. This study emphasizes the versatility of the azabicyclo[3.3.0]octane scaffold in synthetic chemistry, enabling the creation of various derivatives through nucleophilic substitution (Chlenov, Salamonov, & Tartakovskii, 1976).

properties

IUPAC Name

3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSMUPCLIPPQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

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